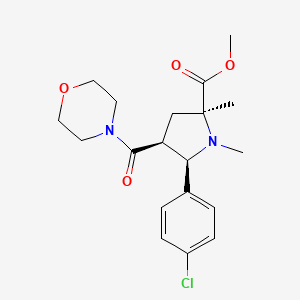![molecular formula C23H18N2O2 B5233869 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5233869.png)
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide involves its interaction with various proteins and enzymes in cells. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has been shown to bind to tubulin, a protein involved in cell division, and disrupt its function, leading to cell death. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell division. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has also been shown to have a fluorescent properties, which makes it useful for imaging neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide is its potential as a fluorescent probe for imaging neuronal activity. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide is also relatively easy to synthesize and purify, making it accessible for use in various lab experiments. However, one limitation of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide. One direction is the further exploration of its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is the development of more efficient synthesis methods for N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide and its derivatives. Additionally, the use of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide as a fluorescent probe for imaging neuronal activity may have potential applications in the study of neurological disorders.
Méthodes De Synthèse
The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide involves the reaction of 2-aminobenzoxazole and 2-methylphenylacrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and material science. In cancer research, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has been studied for its potential as a fluorescent probe for imaging neuronal activity. In material science, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide has been used as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
(Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-7-5-6-10-19(16)23-25-20-15-18(12-13-21(20)27-23)24-22(26)14-11-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOKAQLDEFQDCD-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)


![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)
![N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)

![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)
